molecular formula C6H11NO2 B13117459 4-(Dimethylamino)but-3-enoic acid

4-(Dimethylamino)but-3-enoic acid

Cat. No.: B13117459
M. Wt: 129.16 g/mol
InChI Key: KHGZKTZGHXCKFG-HWKANZROSA-N
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Description

(E)-4-(Dimethylamino)but-3-enoicacid is an organic compound characterized by the presence of a dimethylamino group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(Dimethylamino)but-3-enoicacid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butenoic acid and dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperatures to ensure the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of (E)-4-(Dimethylamino)but-3-enoicacid may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(Dimethylamino)but-3-enoicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogens and other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-4-(Dimethylamino)but-3-enoicacid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Research may explore its potential as a drug candidate or its role in biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)but-3-enoicacid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(Dimethylamino)but-2-enoicacid: A similar compound with a different position of the double bond.

    (E)-4-(Methylamino)but-3-enoicacid: A compound with a methylamino group instead of a dimethylamino group.

Uniqueness

(E)-4-(Dimethylamino)but-3-enoicacid is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. These differences can be crucial for its applications and effectiveness in various fields.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(E)-4-(dimethylamino)but-3-enoic acid

InChI

InChI=1S/C6H11NO2/c1-7(2)5-3-4-6(8)9/h3,5H,4H2,1-2H3,(H,8,9)/b5-3+

InChI Key

KHGZKTZGHXCKFG-HWKANZROSA-N

Isomeric SMILES

CN(C)/C=C/CC(=O)O

Canonical SMILES

CN(C)C=CCC(=O)O

Origin of Product

United States

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